molecular formula C7H15NO2 B6199514 2-cyclopropyl-2,2-dimethoxyethan-1-amine CAS No. 2758000-68-7

2-cyclopropyl-2,2-dimethoxyethan-1-amine

Cat. No.: B6199514
CAS No.: 2758000-68-7
M. Wt: 145.2
InChI Key:
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Description

2-cyclopropyl-2,2-dimethoxyethan-1-amine is an organic compound with a unique structure that includes a cyclopropyl group and two methoxy groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,2-dimethoxyethan-1-amine typically involves the reaction of cyclopropylmethyl bromide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,2-dimethoxyethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted aldehydes, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyclopropyl-2,2-dimethoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,2-dimethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its target, while the methoxy groups can modulate its electronic properties and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-2,2-dimethoxyethan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-2,2-dimethoxyethan-1-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "2,2-dimethoxyethanol", "Sodium hydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of cyclopropylmethyl bromide to cyclopropylmethyl alcohol using sodium hydride and 2,2-dimethoxyethanol as a solvent.", "Step 2: Protection of the hydroxyl group in cyclopropylmethyl alcohol using methanol and hydrochloric acid to form cyclopropylmethyl methoxyacetate.", "Step 3: Conversion of cyclopropylmethyl methoxyacetate to cyclopropylmethyl acetamide using ammonium chloride and sodium hydroxide.", "Step 4: Protection of the amine group in cyclopropylmethyl acetamide using methanol and hydrochloric acid to form 2-cyclopropyl-2,2-dimethoxyethan-1-amine." ] }

CAS No.

2758000-68-7

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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